(E)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate
Description
This compound features a unique structure combining a 6-fluorobenzo[d]thiazole moiety linked via an azetidine ring to an (E)-configured acrylate ester bearing a 3,4,5-trimethoxyphenyl group.
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S/c1-27-17-8-13(9-18(28-2)21(17)29-3)4-7-20(26)30-15-11-25(12-15)22-24-16-6-5-14(23)10-19(16)31-22/h4-10,15H,11-12H2,1-3H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCCXEWUVZDHGS-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and mechanisms of action of this compound, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure combining a fluorobenzo[d]thiazole moiety with an azetidine ring and a trimethoxyphenyl acrylate group. Its molecular formula is , with a molecular weight of approximately 399.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀FN₂O₄S |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the azetidine intermediate, followed by coupling reactions with the acrylate moiety under specific conditions. Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Antimicrobial Activity
Recent studies have indicated that compounds related to fluorobenzo[d]thiazoles exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have shown selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), suggesting potential applications in antiviral therapies . The incorporation of the azetidine moiety may enhance the binding affinity to viral targets.
Anticancer Properties
Research has highlighted that similar compounds possess anticancer activity through mechanisms that involve apoptosis induction and cell cycle arrest in various cancer cell lines. For example, studies have demonstrated that certain benzothiazole derivatives can inhibit tumor growth in vitro and in vivo models by disrupting critical signaling pathways involved in cell proliferation .
The proposed mechanism of action for this compound involves interaction with specific enzyme targets or receptors within the cellular environment. The fluorobenzo[d]thiazole component is believed to modulate enzyme activity, while the azetidine structure may enhance bioavailability and stability of the compound.
Study on Antiviral Activity
In a study focusing on the antiviral properties of benzothiazole derivatives, several compounds were identified with promising activity against HCMV and VZV. These findings suggest that this compound could serve as a lead compound for further development in antiviral drug discovery .
Anticancer Efficacy Research
Another investigation into the anticancer effects of related compounds revealed significant cytotoxicity against various cancer cell lines. The study reported that these compounds induced apoptosis through mitochondrial pathways and inhibited key proteins involved in cell survival . This positions this compound as a potential candidate for cancer therapy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the 3,4,5-trimethoxyphenyl acrylate backbone but differ in substituents and functional groups:
Electronic and Pharmacokinetic Properties
- Fluorine vs. Trifluoromethyl :
- Azetidine vs. Ester/Acid Groups :
Isomerism and Bioactivity
- The (E)-configuration is critical for activity in both the target compound and analogs (e.g., E-3z, E-7s), as planar acrylate structures facilitate interactions with biological targets like tubulin .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
